molecular formula C19H17ClN4O7 B10913353 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-chloro-3,5-dinitrophenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-chloro-3,5-dinitrophenyl)methanone

Cat. No.: B10913353
M. Wt: 448.8 g/mol
InChI Key: ZQAQPPBLRNEOBK-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring, which is further connected to a chlorinated dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine under controlled conditions.

    Attachment of the Chlorinated Dinitrophenyl Group: The final step involves the reaction of the piperazine derivative with 4-chloro-3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines.

    Substitution: The chlorine atom in the dinitrophenyl group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore in medicinal chemistry.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of the benzodioxole and dinitrophenyl groups suggests it may interact with biological targets in unique ways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could engage in π-π interactions with aromatic amino acids, while the piperazine ring could form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinylmethanone
  • [4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone

Uniqueness

What sets 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE apart is the combination of the benzodioxole and dinitrophenyl groups, which confer unique electronic and steric properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C19H17ClN4O7

Molecular Weight

448.8 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-3,5-dinitrophenyl)methanone

InChI

InChI=1S/C19H17ClN4O7/c20-18-14(23(26)27)8-13(9-15(18)24(28)29)19(25)22-5-3-21(4-6-22)10-12-1-2-16-17(7-12)31-11-30-16/h1-2,7-9H,3-6,10-11H2

InChI Key

ZQAQPPBLRNEOBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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